![molecular formula C17H21O4- B14300872 {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate CAS No. 113009-25-9](/img/structure/B14300872.png)
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate is an organic compound that features a cyclohexyl ring substituted with an acetate group and a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate electrophile, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing an oxoethyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Esterification: The final step involves the esterification of the functionalized cyclohexyl ring with acetic anhydride in the presence of a catalyst like sulfuric acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid, which may modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}propionate: Similar structure with a propionate group instead of an acetate group.
{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}butyrate: Contains a butyrate group, offering different physicochemical properties.
Propriétés
Numéro CAS |
113009-25-9 |
|---|---|
Formule moléculaire |
C17H21O4- |
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
2-[1-(2-oxo-2-phenylmethoxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C17H22O4/c18-15(19)11-17(9-5-2-6-10-17)12-16(20)21-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)/p-1 |
Clé InChI |
OCELUFNUGQUCPU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)(CC(=O)[O-])CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


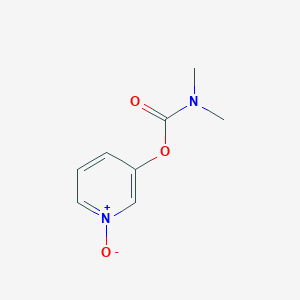
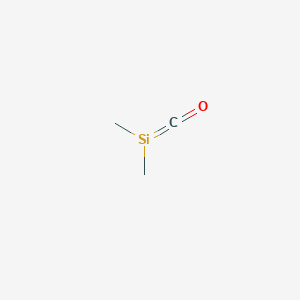
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
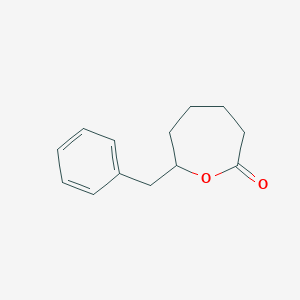

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
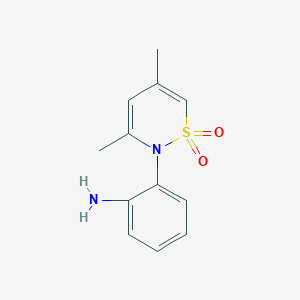
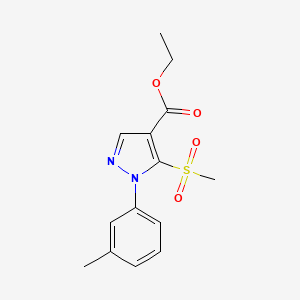
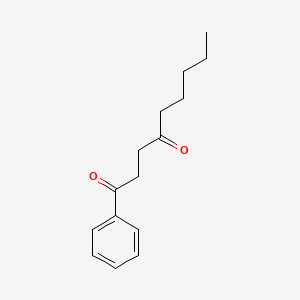
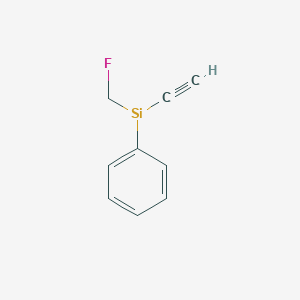
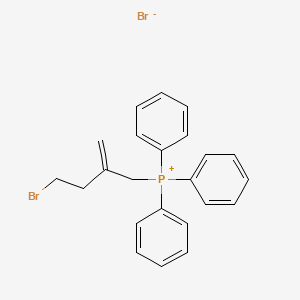

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
